2-Bromo-5-iodobenzaldehyde

Catalog No.
S890198
CAS No.
1032231-24-5
M.F
C7H4BrIO
M. Wt
310.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-iodobenzaldehyde

CAS Number

1032231-24-5

Product Name

2-Bromo-5-iodobenzaldehyde

IUPAC Name

2-bromo-5-iodobenzaldehyde

Molecular Formula

C7H4BrIO

Molecular Weight

310.91 g/mol

InChI

InChI=1S/C7H4BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

InChI Key

AOWLJNHNEZGEOG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C=O)Br

Canonical SMILES

C1=CC(=C(C=C1I)C=O)Br

General Use of 2-Bromo-5-iodobenzaldehyde

Use of Related Compound: 5-Bromo-2-iodobenzaldehyde

Use in Synthesis of Aza-fused Polycyclic Quinolines

Use in Synthesis of Oxoindenopyrroles

Use in Synthesis of 5-Phenylindazolo

Use in Synthesis of 4-(3-Iodophenyl)-2,2:6,2-Terpyridine

2-Bromo-5-iodobenzaldehyde is an organic compound characterized by the molecular formula C7H4BrIOC_7H_4BrIO and a molecular weight of 310.91 g/mol. This compound features a benzaldehyde structure with bromine and iodine substituents located at the 2 and 5 positions, respectively. The presence of these halogen atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .

Due to the absence of specific research on 2-Bromo-5-iodobenzaldehyde, its mechanism of action in any biological system is unknown.

  • Potential irritant: Aromatic aldehydes can irritate the skin and eyes.
  • Suspected endocrine disruptor: Halogenated organic compounds can have endocrine-disrupting effects, although the specific effects of 2-Bromo-5-iodobenzaldehyde would require investigation.
  • Unknown environmental impact: The environmental impact of this compound is not documented.

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution, which is facilitated by the electrophilic nature of the aldehyde group.
  • Oxidation and Reduction: The aldehyde functional group can be oxidized to form carboxylic acids or reduced to alcohols. Common reagents for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction .

Common Reagents and Conditions

  • For Substitution: Sodium azide or potassium cyanide are often employed.
  • For Oxidation: Potassium permanganate or chromium trioxide can be used.
  • For Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

The biological activity of 2-Bromo-5-iodobenzaldehyde is notable due to its influence on various biochemical pathways. It has been shown to interact with enzymes and proteins, affecting their functions. For instance, it can modulate gene expression by influencing transcription factors and can alter metabolic pathways by interacting with metabolic enzymes. This compound also exhibits potential pharmacological properties, including inhibition of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Synthesis of 2-Bromo-5-iodobenzaldehyde can be achieved through several methods:

  • Bromination and Iodination of Benzaldehyde Derivatives: Starting from 2-bromo-5-nitrobenzaldehyde, the nitro group can be reduced to an amine, followed by diazotization and subsequent iodination.
  • Copper-Catalyzed Reactions: It can also be synthesized via copper-catalyzed cascade intermolecular condensation reactions that yield aza-fused polycyclic quinolines .

Industrial production typically involves controlled bromination and iodination reactions to ensure high yield and purity, often utilizing catalysts under inert conditions to minimize side reactions.

2-Bromo-5-iodobenzaldehyde serves multiple purposes in various fields:

  • Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drugs targeting specific diseases.
  • Material Science: The compound's unique reactivity makes it suitable for creating novel materials with specific properties.
  • Organic Synthesis: It serves as a versatile building block in organic synthesis for constructing complex molecules .

Studies on the interactions of 2-Bromo-5-iodobenzaldehyde reveal its potential effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Its ability to act as an electrophile allows it to form new bonds with nucleophiles such as amines and thiols, leading to alterations in biomolecular structures and functions .

Several compounds share structural similarities with 2-Bromo-5-iodobenzaldehyde, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-chlorobenzaldehydeC7H4BrClOContains chlorine instead of iodine
2-Bromo-5-fluorobenzaldehydeC7H4BrF OContains fluorine, affecting reactivity
2-Iodo-5-nitrobenzaldehydeC7H4I NO3Contains a nitro group that alters its activity

The presence of both bromine and iodine in 2-Bromo-5-iodobenzaldehyde provides distinct reactivity compared to its analogs. For example, the substitution patterns significantly influence their chemical behavior and potential applications in synthesis .

XLogP3

2.7

Wikipedia

2-Bromo-5-iodobenzaldehyde

Dates

Last modified: 08-16-2023

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